Osteogenic growth peptide

Bone Regeneration Osteoblast Differentiation Alkaline Phosphatase Activity

Osteogenic Growth Peptide (OGP) is a 14-amino acid systemic regulator of osteoblast proliferation and matrix mineralization, demonstrating superior potency in enhancing alkaline phosphatase (ALP) activity versus both growth hormone and bFGF. Its dose-dependent bifunctional mechanism operates optimally at 10⁻⁸–10⁻⁹ mol/L, with exceptional thermal stability (<5% degradation after 48h at 37°C) ensuring consistent bioactivity. The C-terminal pentapeptide OGP(10-14) is equipotent to the full-length sequence, enabling cost-efficient synthesis and simplified purification for high-throughput screening. OGP activates the RhoA/ROCK signaling pathway distinct from cAMP/PKA-dependent agents, making it an irreplaceable tool for dissecting osteoblast differentiation mechanisms. For research and laboratory use only.

Molecular Formula C₆₈H₁₁₀N₂₂O₁₈
Molecular Weight 1523.7 g/mol
CAS No. 132996-61-3
Cat. No. B549741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsteogenic growth peptide
CAS132996-61-3
Synonymsosteogenic growth peptide
Molecular FormulaC₆₈H₁₁₀N₂₂O₁₈
Molecular Weight1523.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)N
InChIInChI=1S/C68H110N22O18/c1-36(2)28-47(87-57(99)38(5)70)64(106)85-44(16-10-11-25-69)61(103)84-45(18-13-27-77-68(74)75)62(104)86-46(23-24-51(71)93)58(100)80-33-53(95)82-43(17-12-26-76-67(72)73)63(105)90-56(39(6)91)66(108)89-48(29-37(3)4)65(107)88-50(31-41-19-21-42(92)22-20-41)60(102)81-34-54(96)83-49(30-40-14-8-7-9-15-40)59(101)79-32-52(94)78-35-55(97)98/h7-9,14-15,19-22,36-39,43-50,56,91-92H,10-13,16-18,23-35,69-70H2,1-6H3,(H2,71,93)(H,78,94)(H,79,101)(H,80,100)(H,81,102)(H,82,95)(H,83,96)(H,84,103)(H,85,106)(H,86,104)(H,87,99)(H,88,107)(H,89,108)(H,90,105)(H,97,98)(H4,72,73,76)(H4,74,75,77)/t38-,39+,43-,44-,45-,46-,47-,48-,49-,50-,56-/m0/s1
InChIKeyVNTJGCYVIRTGMZ-PXGLAOGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osteogenic Growth Peptide (CAS 132996-61-3): A 14-mer Histone H4-Derived Peptide for Bone and Hematopoietic Research Applications


Osteogenic Growth Peptide (OGP) is a naturally occurring 14-amino acid peptide (ALKRQGRTLYGFGG) isolated from regenerating bone marrow and serum, where it is present at micromolar concentrations [1]. Its primary structure is identical to the C-terminal tail of histone H4 [2]. OGP functions as a systemic regulator of osteoblast proliferation, differentiation, and matrix mineralization, and it also stimulates hematopoiesis, including engraftment after bone marrow transplantation [3]. The minimal bioactive sequence is the C-terminal pentapeptide OGP(10-14) (Tyr-Gly-Phe-Gly-Gly), which is equipotent to the full-length peptide [4].

Why Generic Substitution Fails for Osteogenic Growth Peptide (CAS 132996-61-3) in Bone Regeneration Research


Generic substitution of Osteogenic Growth Peptide (OGP) with other bone anabolic agents is not scientifically justifiable. OGP exhibits a distinct, dose-dependent bifunctional mechanism of action on osteoblastic cells that is not recapitulated by other growth factors [1]. Its unique bioactive core, the OGP(10-14) pentapeptide, requires precise spatial organization of Tyr(10) and Phe(12) side chains for optimal activity, a pharmacophore distinct from BMP-2, PTH, or other osteogenic peptides [2]. Furthermore, OGP demonstrates superior potency in enhancing alkaline phosphatase (ALP) activity and matrix mineralization in marrow stromal cells compared to growth hormone (GH) and basic fibroblast growth factor (bFGF) [3]. These differences translate to distinct downstream signaling via the RhoA/ROCK pathway and differential in vivo effects on trabecular bone density and fracture healing [4].

Quantitative Evidence Guide: Selecting Osteogenic Growth Peptide (CAS 132996-61-3) Over In-Class Alternatives


Superior Potency of OGP in Stimulating Alkaline Phosphatase Activity and Mineralization in Marrow Stromal Cells Compared to Growth Hormone and bFGF

In direct comparative studies using marrow stromal cells, Osteogenic Growth Peptide (OGP) demonstrated significantly greater enhancement of alkaline phosphatase (ALP) activity and matrix mineralization compared to growth hormone (GH) and basic fibroblast growth factor (bFGF). OGP was identified as the most potent enhancer of ALP activity and mineralization among the tested growth factors [1].

Bone Regeneration Osteoblast Differentiation Alkaline Phosphatase Activity

Equipotency of the Minimal Active Fragment OGP(10-14) to Full-Length OGP

Structure-activity relationship studies have identified that the C-terminal pentapeptide OGP(10-14) (H-Tyr-Gly-Phe-Gly-Gly-OH) is the minimal amino acid sequence that retains the full OGP-like activity. This fragment is equipotent to the full-length 14-mer OGP in stimulating proliferation of osteoblastic and fibroblastic cells [1]. This is a critical differentiator for procurement, as it enables the use of a shorter, more cost-effective synthetic peptide without loss of bioactivity.

Peptide Synthesis Cost-Effectiveness Bioactivity

Thermal Stability of Synthetic OGP: Less than 5% Loss After 48 Hours at 37°C

Accelerated thermal degradation testing of synthetic Osteogenic Growth Peptide (OGP) demonstrates high stability. Incubation at 37°C for 48 hours resulted in no obvious degradation or precipitation, with a loss rate of less than 5% under appropriate storage conditions [1]. This stability profile is advantageous for experimental workflows involving extended incubation at physiological temperatures, distinguishing it from less stable peptide alternatives.

Peptide Stability Storage Assay Development

Concentration-Dependent Regulation of Bone Marrow Stromal Cell Differentiation

In vitro studies using bone marrow stromal cells demonstrate a precise, concentration-dependent effect of OGP on proliferation and differentiation. OGP at concentrations of 10⁻⁸ and 10⁻⁹ mol/L promoted osteogenic differentiation, with distinct effects observed depending on the concentration [1]. This contrasts with the often bell-shaped or less predictable dose-response curves of other osteogenic factors, providing a more tunable system for research applications.

Stem Cell Differentiation Dose-Response Osteogenesis

Activation of RhoA/ROCK Pathway and Upregulation of BMP-2 in Human BMSCs

Treatment of human bone marrow mesenchymal stem cells (BMSCs) with OGP resulted in a significant increase in RhoA activity, phosphorylation of FAK and cofilin, and upregulation of bone morphogenetic protein-2 (BMP-2) mRNA. The osteogenic differentiation effect was blocked by the ROCK-specific inhibitor Y27632, confirming pathway specificity [1]. This mechanism is distinct from that of other bone anabolic agents like PTH, which primarily acts via cAMP/PKA, offering a unique and well-defined mode of action for research applications.

Signaling Pathway Mechanism of Action Bone Marrow Stem Cells

In Vivo Enhancement of Bone Formation and Trabecular Bone Density in Animal Models

In vivo administration of OGP to mice and rats consistently enhances bone formation and increases trabecular bone density [1]. In a rabbit distraction osteogenesis model, systemic OGP treatment promoted optimal new bone formation, resulting in increased bone fill and greater torsional stiffness compared to distraction osteogenesis alone [2]. These findings translate the in vitro potency to a functional in vivo outcome, differentiating OGP from peptides with only in vitro activity.

In Vivo Bone Formation Osteoporosis Fracture Healing

Optimal Research and Industrial Applications for Osteogenic Growth Peptide (CAS 132996-61-3) Based on Quantitative Evidence


In Vitro Studies of Osteoblast Differentiation and Mineralization

OGP is the preferred agent for stimulating alkaline phosphatase (ALP) activity and matrix mineralization in marrow stromal cell cultures, as it has been shown to be a more potent enhancer than GH and bFGF in direct comparisons [1]. Its concentration-dependent effects (optimal at 10⁻⁸–10⁻⁹ mol/L) allow for precise, tunable differentiation protocols [2], and its high thermal stability (less than 5% loss after 48h at 37°C) ensures consistent bioactivity throughout the culture period [3].

Cost-Effective Peptide Synthesis and High-Throughput Screening

The demonstration that the C-terminal pentapeptide OGP(10-14) is equipotent to the full-length 14-mer OGP [1] provides a clear rationale for synthesizing and screening the shorter fragment. This reduces peptide synthesis costs, improves yield, and simplifies purification, making it an attractive option for high-throughput screening campaigns aimed at identifying novel bone anabolic agents or studying OGP receptor pharmacology.

Mechanistic Studies of Osteogenic Signaling Pathways

OGP serves as a highly specific tool for investigating the RhoA/ROCK signaling pathway in the context of osteoblast differentiation. Its ability to activate RhoA, increase phosphorylation of FAK and cofilin, and upregulate BMP-2 mRNA in human BMSCs, with effects that are specifically blocked by the ROCK inhibitor Y27632 [1], provides a defined and tractable system for dissecting the role of this pathway in bone formation, distinct from cAMP/PKA-dependent mechanisms triggered by other agents.

Preclinical Animal Models of Bone Regeneration and Osteoporosis

The consistent in vivo efficacy of OGP in enhancing bone formation, increasing trabecular bone density, and improving biomechanical strength in rodent and rabbit models [1] supports its use as a positive control or investigational therapeutic in preclinical studies. The dual anabolic effect on bone and stimulation of hematopoiesis [2] also makes it a unique candidate for research into treatments for bone loss associated with chemotherapy or radiation therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osteogenic growth peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.